2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenoxy group, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions.
Attachment of the methylphenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide
- **2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit distinct reactivity or selectivity towards certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18ClN3O4S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-2-6-15(7-3-13)24-20(17-11-29(26,27)12-18(17)23-24)22-19(25)10-28-16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,25) |
InChI Key |
PJVQEZDPPVGUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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